Product packaging for 5-(3,5-Dicarboxyphenyl)nicotinic acid, 95%(Cat. No.:CAS No. 1261960-45-5)

5-(3,5-Dicarboxyphenyl)nicotinic acid, 95%

Cat. No.: B6393890
CAS No.: 1261960-45-5
M. Wt: 287.22 g/mol
InChI Key: GMPJSOVKZWZUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Polytopic Carboxylate Ligands in Coordination Chemistry Research

Polytopic carboxylate ligands are organic molecules that possess multiple carboxylic acid functional groups, enabling them to bind to metal centers in various coordination modes. This versatility is a cornerstone of modern coordination chemistry, as it allows for the rational design and construction of metal-organic frameworks (MOFs) and coordination polymers. d-nb.infonih.gov These materials are characterized by their crystalline, porous structures, high surface areas, and tunable functionalities, making them promising candidates for applications in gas storage and separation, catalysis, sensing, and drug delivery. d-nb.info The use of ligands with both carboxylate and other donor groups, such as the nitrogen atom in a pyridine (B92270) ring, further enhances the structural diversity and potential applications of the resulting materials. researchgate.netrsc.org

Rationale for Academic Inquiry into 5-(3,5-Dicarboxyphenyl)nicotinic Acid

The academic interest in 5-(3,5-Dicarboxyphenyl)nicotinic acid stems from its specific molecular architecture. It combines a pyridine ring, which provides a distinct coordination site through its nitrogen atom, with three carboxylate groups distributed across two phenyl rings. This arrangement offers multiple points of attachment for metal ions, facilitating the formation of high-dimensional and topologically complex structures. The isomeric and structurally related ligand, 6-(3,5-dicarboxylphenyl)nicotinic acid, has been successfully used to synthesize coordination polymers with interesting magnetic and fluorescent properties. ccspublishing.org.cn This suggests that 5-(3,5-Dicarboxyphenyl)nicotinic acid holds similar, if not unique, potential for creating novel functional materials. The strategic placement of its functional groups allows for fine-tuning of the resulting framework's properties.

Overview of Current Research Landscape and Gaps for the Compound

The current research landscape for polytopic carboxylate ligands is vast and dynamic, with a significant focus on designing ligands that lead to new and improved MOFs. While extensive research has been conducted on related pyridine-dicarboxylic and -tricarboxylic acids, specific studies focusing solely on 5-(3,5-Dicarboxyphenyl)nicotinic acid are less common. Much of the existing literature explores its isomers or analogous structures, such as 2,6-bis(3,5-dicarboxyphenyl)pyridine and 5-(2′-carboxylphenyl) nicotinate (B505614). rsc.orgnih.gov These studies have yielded a variety of coordination polymers with diverse structural topologies and interesting magnetic and luminescent properties. rsc.orgnih.gov A significant gap in the research is the systematic exploration of 5-(3,5-Dicarboxyphenyl)nicotinic acid itself and a comprehensive understanding of how its specific isomeric form influences the resulting material properties compared to its more studied relatives.

Objectives and Scope of Academic Research on 5-(3,5-Dicarboxyphenyl)nicotinic Acid as a Building Block

The primary objective of academic research on 5-(3,5-Dicarboxyphenyl)nicotinic acid is to utilize it as a fundamental building block for the synthesis of new coordination polymers and MOFs. The scope of this research typically encompasses several key areas:

Synthesis and Structural Characterization: Developing synthetic methodologies, often solvothermal or hydrothermal, to react the ligand with various metal ions. umt.edu.my The resulting crystalline materials are then thoroughly characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structures and topologies. researchgate.netfgcu.edu

Investigation of Functional Properties: Exploring the functional properties of the synthesized materials. This includes studying their potential for:

Luminescence: Investigating the fluorescent or phosphorescent behavior, which can be applied in chemical sensing or lighting applications. ccspublishing.org.cnnih.gov

Magnetism: Characterizing the magnetic properties that arise from the interaction of metal centers within the framework. researchgate.netresearchgate.net

Gas Adsorption: Evaluating the porosity and surface area of the materials for applications in gas storage and separation. scialert.netresearchgate.netelsevierpure.com

Catalysis: Testing the catalytic activity of the frameworks in various organic reactions. d-nb.infonih.gov

The ultimate goal is to establish structure-property relationships that will guide the future design of advanced materials based on this versatile ligand.

Detailed Research Findings

Research into ligands structurally similar to 5-(3,5-Dicarboxyphenyl)nicotinic acid has yielded a wealth of information, providing a strong indication of the potential of this specific compound.

For instance, studies on 6-(3,5-dicarboxylphenyl)nicotinic acid have led to the synthesis of coordination polymers with cadmium and zinc. ccspublishing.org.cn One such cadmium-based polymer demonstrated high selectivity in the fluorescent detection of certain ions in an aqueous solution. ccspublishing.org.cn Similarly, research on 2,6-bis(3,5-dicarboxyphenyl)pyridine has produced five new coordination polymers with varying structures and magnetic properties, highlighting the influence of synthesis conditions on the final architecture. rsc.org

Lanthanide-based coordination polymers synthesized with 5-(2′-carboxylphenyl) nicotinate have shown diverse and complex three-dimensional frameworks, with luminescent properties that are dependent on the specific structure. nih.gov These findings underscore the potential for creating a wide array of functional materials by systematically varying the metal ions and reaction conditions with 5-(3,5-Dicarboxyphenyl)nicotinic acid.

Below are interactive data tables summarizing typical findings from research on related polytopic carboxylate ligands, which can be considered indicative of the expected outcomes for 5-(3,5-Dicarboxyphenyl)nicotinic acid.

Table 1: Representative Crystal Structure Data of a Coordination Polymer with a Related Ligand

ParameterValueReference
Empirical FormulaC21H17CoN3O7 rsc.org
Crystal SystemMonoclinic rsc.org
Space GroupP2₁/c rsc.org
a (Å)13.364(3) rsc.org
b (Å)16.985(3) rsc.org
c (Å)19.340(4) rsc.org
β (°)99.68(3) rsc.org
Volume (ų)4323.8(15) rsc.org

Table 2: Luminescence Sensing Capabilities of a Cd-based Coordination Polymer

AnalyteQuenching Efficiency (%)SelectivityReference
Fe³⁺> 90High ccspublishing.org.cn
CrO₄²⁻~ 85High ccspublishing.org.cn
Cr₂O₇²⁻~ 80High ccspublishing.org.cn
Other Cations/Anions< 10Low ccspublishing.org.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO6 B6393890 5-(3,5-Dicarboxyphenyl)nicotinic acid, 95% CAS No. 1261960-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-12(17)8-1-7(2-9(3-8)13(18)19)10-4-11(14(20)21)6-15-5-10/h1-6H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPJSOVKZWZUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688282
Record name 5-(5-Carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-45-5
Record name 5-(5-Carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 5 3,5 Dicarboxyphenyl Nicotinic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. vscht.cz For 5-(3,5-dicarboxyphenyl)nicotinic acid, the most logical and strategic disconnection involves severing the carbon-carbon single bond that links the phenyl and pyridine (B92270) rings. This disconnection is a key feature in the synthesis of many biaryl compounds. vscht.cznumberanalytics.com

This strategic bond cleavage points toward a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the cornerstone of the synthetic strategy. numberanalytics.com This approach simplifies the complex target molecule into two more manageable precursor fragments:

A functionalized phenyl ring: This component would be a derivative of isophthalic acid, substituted at the 5-position with a group suitable for cross-coupling, such as a halogen (e.g., bromine) or a boronic acid/ester.

A functionalized nicotinic acid core: This pyridine-based component would possess a complementary reactive group at its 5-position to facilitate the coupling reaction.

To ensure the success of the coupling reaction and subsequent steps, the three carboxylic acid functional groups present in the final structure must be protected. Esterification, typically to methyl or ethyl esters, is the most common and effective protecting group strategy in this context. Therefore, the retrosynthesis proceeds by first disconnecting the final tri-acid to its tri-ester protected precursor, and then disconnecting the tri-ester at the biaryl linkage.

Synthesis of Key Intermediates and Precursors

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks, as identified in the retrosynthetic analysis.

Functionalized Phenyl Ring Syntheses

The required phenyl precursor is a 5-substituted isophthalic acid derivative. A common and practical intermediate is dimethyl 5-bromoisophthalate. The synthesis of this compound typically starts from 5-bromoisophthalic acid.

The process involves a classic Fischer esterification reaction. 5-bromoisophthalic acid is heated under reflux in methanol (B129727), which acts as both the solvent and the reacting agent. A strong acid, such as concentrated sulfuric acid, is used as a catalyst to accelerate the reaction. chemicalbook.comgoogle.com The reaction mixture is heated for several hours. After cooling, the product is typically isolated by neutralization and precipitation, followed by filtration, washing, and drying to yield dimethyl 5-bromoisophthalate as a white solid. chemicalbook.com

Nicotinic Acid Core Derivatization

The nicotinic acid core must be derivatized to enable its participation in the cross-coupling reaction. One common precursor is methyl 5-bromonicotinate. This intermediate can be prepared by the esterification of 5-bromonicotinic acid. The synthesis involves dissolving 5-bromonicotinic acid in methanol and adding a catalytic amount of concentrated sulfuric acid, followed by heating under reflux.

The precursor, 5-bromonicotinic acid, can itself be synthesized through the direct bromination of nicotinic acid. This reaction is often carried out using bromine and thionyl chloride, sometimes with an iron powder catalyst. google.com

Alternatively, the nicotinic acid core can be functionalized with a boronic acid or a boronic ester group. For instance, a 5-halonicotinate can be converted into the corresponding pinacol (B44631) boronate ester via a palladium-catalyzed borylation reaction with bis(pinacolato)diboron. This boronic ester derivative is also a highly effective coupling partner in Suzuki reactions.

Step-by-Step Organic Synthesis Pathways to 5-(3,5-Dicarboxyphenyl)nicotinic Acid

With the key precursors in hand, the synthesis proceeds to the crucial C-C bond formation followed by the final deprotection step.

Coupling Reactions and Reaction Mechanism Analysis

The central step in assembling the molecular framework is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms the C-C bond between the phenyl and nicotinic acid rings with high efficiency and functional group tolerance. numberanalytics.com

In a typical procedure, dimethyl 5-bromoisophthalate would be reacted with a 5-(pinacol boronate)nicotinic acid ester (or vice versa) in the presence of a palladium catalyst and a base.

Reactants : Dimethyl 5-bromoisophthalate and methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate.

Catalyst : A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used.

Base : An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required for the activation of the boronic ester.

Solvent : A two-phase solvent system, such as a mixture of toluene (B28343) and water or dimethoxyethane (DME) and water, is often employed.

The reaction mixture is heated, typically under an inert atmosphere (e.g., nitrogen or argon), for several hours until the reaction is complete. The product, trimethyl 5-(3,5-dicarboxyphenyl)nicotinate, is then isolated and purified.

The reaction mechanism of the Suzuki coupling proceeds through a catalytic cycle involving three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., dimethyl 5-bromoisophthalate), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

Transmetalation : The boronic ester, activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.

Reductive Elimination : This final step involves the two organic groups on the palladium complex coupling together to form the desired biaryl C-C bond. The product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Protecting Group Strategies and Deprotection Techniques

As established, the carboxylic acid groups must be protected to prevent them from interfering with the organometallic reagents used in the coupling reaction. Methyl esters serve as effective protecting groups for this purpose. chemicalbook.com

The final step in the synthesis is the removal of these methyl ester protecting groups to unveil the three carboxylic acid functions of the target molecule. This transformation is achieved through hydrolysis. Alkaline hydrolysis, or saponification, is the most common method. chemicalbook.com

The protected tri-ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a solvent mixture like tetrahydrofuran (B95107) (THF) and water. chemicalbook.comresearchgate.net The mixture is stirred, often at room temperature or with gentle heating, to drive the hydrolysis to completion. This process converts the three ester groups into their corresponding carboxylate salts (e.g., sodium carboxylates).

Following complete hydrolysis, the reaction mixture is acidified by the careful addition of a strong acid, such as hydrochloric acid (HCl). Protonation of the carboxylate salts causes the final product, 5-(3,5-dicarboxyphenyl)nicotinic acid, to precipitate out of the solution as a solid, which can then be collected by filtration, washed, and dried.

Optimization of Reaction Conditions for Scalable Academic Synthesis

The synthesis of 5-(3,5-Dicarboxyphenyl)nicotinic acid is most plausibly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile platform for linking the nicotinic acid and the dicarboxyphenyl fragments. The key precursors for this synthesis are a 5-halonicotinic acid derivative, such as methyl 5-bromonicotinate, and 3,5-dicarboxyphenylboronic acid. The subsequent hydrolysis of the resulting ester yields the final tri-carboxylic acid product.

A general synthetic scheme would involve the palladium-catalyzed coupling of methyl 5-bromonicotinate with 3,5-dicarboxyphenylboronic acid. For a scalable academic synthesis, the optimization of several reaction parameters is crucial to ensure high yield, purity, and efficiency.

Key Precursors:

Methyl 5-bromonicotinate: This can be prepared from nicotinic acid through bromination and subsequent esterification.

3,5-Dicarboxyphenylboronic acid: This key reagent is commercially available, which facilitates its use in academic and research settings.

Optimization of Suzuki-Miyaura Coupling:

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, solvent, temperature, and reaction time.

ParameterRecommended ConditionsRationale
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]These catalysts are widely used and have shown efficacy in the coupling of heteroaryl halides. researchgate.net The choice may depend on the specific reactivity of the substrates and the desired reaction rate.
Base Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄)An inorganic base is essential for the activation of the boronic acid. Carbonates and phosphates are effective and commonly used in Suzuki couplings. researchgate.net
Solvent System A mixture of an organic solvent and water, such as Toluene/Ethanol/Water or Dioxane/Water.The biphasic system facilitates the dissolution of both the organic and inorganic reagents, promoting an efficient reaction. nih.govmdpi.com
Temperature Reflux temperature of the chosen solvent system (typically 80-100 °C).Elevated temperatures are generally required to drive the catalytic cycle to completion in a reasonable timeframe. nih.govmdpi.com
Reaction Time 12-24 hoursThe reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Hydrolysis of the Ester:

Following the successful coupling reaction, the resulting diester-monoacid, dimethyl 5-(3,5-dicarboxyphenyl)nicotinate, must be hydrolyzed to yield the final product, 5-(3,5-Dicarboxyphenyl)nicotinic acid. This is typically achieved through basic or acidic hydrolysis. For a complete and clean conversion, basic hydrolysis using an excess of a strong base like sodium hydroxide or potassium hydroxide in a water/alcohol mixture is generally preferred. The reaction mixture is typically heated to ensure complete saponification of all three ester groups (the two from the dicarboxyphenyl moiety and the one from the nicotinic acid moiety, if it was also in its ester form). Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, will precipitate the final tri-carboxylic acid product.

Exploration of Novel or Green Synthetic Approaches for the Compound

In line with the growing emphasis on sustainable chemistry, the exploration of novel and green synthetic approaches for 5-(3,5-Dicarboxyphenyl)nicotinic acid is of significant interest. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous reagents, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govnih.gov A microwave-assisted Suzuki-Miyaura coupling for the synthesis of 5-(3,5-Dicarboxyphenyl)nicotinic acid could offer several advantages over conventional heating, including:

Reduced Reaction Times: Reactions that typically take hours can often be completed in minutes. nih.gov

Increased Yields and Purity: The rapid and uniform heating can minimize the formation of side products.

Enhanced Energy Efficiency: Microwave heating is more targeted and efficient than conventional heating methods.

A typical microwave-assisted protocol would involve subjecting the mixture of methyl 5-bromonicotinate, 3,5-dicarboxyphenylboronic acid, a palladium catalyst, and a base in a suitable solvent to microwave irradiation at a controlled temperature and time. nih.gov

Aqueous-Phase Catalysis:

Performing the Suzuki-Miyaura coupling in water as the primary solvent aligns well with the principles of green chemistry. rsc.orgrsc.org Water is a non-toxic, non-flammable, and inexpensive solvent. The use of water-soluble palladium catalysts and ligands can facilitate the reaction in an aqueous medium. This approach can simplify the work-up procedure, as the organic product can often be easily separated from the aqueous phase containing the catalyst and inorganic salts, potentially allowing for catalyst recycling. acs.org

Catalyst Development for Green Synthesis:

Research into developing more active and robust palladium catalysts is a continuous effort in green chemistry. The use of N-heterocyclic carbene (NHC) palladium complexes as catalysts has shown promise in Suzuki-Miyaura couplings, often exhibiting high activity and stability, allowing for lower catalyst loadings and reactions under milder conditions. rsc.org The development of heterogeneous catalysts, where the palladium is supported on a solid matrix, is another avenue for green synthesis, as it simplifies catalyst separation and recycling.

The synthesis of 5-(3,5-Dicarboxyphenyl)nicotinic acid, while not explicitly detailed in a single protocol, can be reliably approached through the well-established Suzuki-Miyaura cross-coupling reaction. Optimization of the reaction conditions is key to achieving a scalable and efficient synthesis for academic purposes. Furthermore, the exploration of greener alternatives, such as microwave-assisted synthesis and aqueous-phase catalysis, offers promising avenues for developing more sustainable and environmentally benign methods for the production of this valuable chemical compound.

Coordination Chemistry and Ligand Properties of 5 3,5 Dicarboxyphenyl Nicotinic Acid

Ligand Design Principles for Multi-dentate Carboxylate and Heterocyclic Donors

The design of multi-dentate ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of complex architectures with tailored properties. Ligands incorporating both carboxylate and heterocyclic donor functionalities, such as 5-(3,5-Dicarboxyphenyl)nicotinic acid, are particularly versatile. bohrium.comresearchgate.net

Carboxylate groups (RCOO⁻) are known for their diverse coordination modes, which include monodentate, bidentate (chelating), and bridging fashions. researchgate.netwikipedia.org This flexibility allows them to connect multiple metal centers, forming polynuclear clusters or extended networks. nih.gov The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. acs.orgnih.gov

Heterocyclic donors, such as the pyridine (B92270) nitrogen in nicotinic acid derivatives, introduce an additional layer of complexity and control. researchgate.net The nitrogen atom's lone pair of electrons can coordinate to a metal center, often acting as a strong σ-donor. researchgate.netcdnsciencepub.com In ligands containing both carboxylate and pyridine moieties, the interplay between these two distinct donor types can lead to the formation of unique coordination geometries and framework topologies. bohrium.comresearchgate.net The rigid nature of the pyridine ring, combined with the flexible coordination of the carboxylate groups, allows for the rational design of ligands that can bridge metal ions in predictable ways, leading to materials with specific pore sizes and functionalities. nih.govwikipedia.org

The strategic placement of multiple carboxylate groups on a phenyl ring, which is then attached to a pyridine ring, as seen in 5-(3,5-Dicarboxyphenyl)nicotinic acid, creates a highly versatile building block for coordination polymers. The spatial arrangement of these donor groups dictates the potential for forming multi-dimensional structures.

Diverse Coordination Modes of 5-(3,5-Dicarboxyphenyl)nicotinic Acid

The structural diversity of coordination compounds derived from 5-(3,5-Dicarboxyphenyl)nicotinic acid is a direct result of its multiple and versatile binding sites. The ligand, also referred to as H₃DCPN in some literature, possesses three carboxyl groups and one pyridine nitrogen atom, all of which can participate in coordination with metal ions. rsc.org

The carboxylate groups of 5-(3,5-Dicarboxyphenyl)nicotinic acid exhibit a rich variety of coordination behaviors. researchgate.net They can act as:

Monodentate ligands , where only one oxygen atom of the carboxylate group binds to a single metal ion. researchgate.netacs.org

Bidentate chelating ligands , where both oxygen atoms of the same carboxylate group coordinate to the same metal ion, forming a four-membered ring. researchgate.netacs.org

Bidentate bridging ligands , where the carboxylate group links two different metal ions. This can occur in several ways, including syn-syn, syn-anti, and anti-anti conformations, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net

In known complexes, the carboxylate groups of similar ligands have been observed to adopt monodentate, bidentate, and bridging bidentate modes. acs.org For instance, in a nickel(II) coordination polymer, one of the carboxylate groups of a related ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, displays a bidentate chelating mode, while another coordinates in a monodentate fashion. mdpi.com

Formation and Structural Elucidation of Discrete Metal Complexes

A number of transition metal complexes involving ligands structurally related to 5-(3,5-Dicarboxyphenyl)nicotinic acid have been synthesized and characterized. For example, a ligand with a similar architecture, 6-(3,5-dicarboxylphenyl)nicotinic acid (H₃DCPN), has been used to create coordination polymers with Ni(II) and Cu(II). rsc.org

In one study, three new coordination polymers were synthesized using H₃DCPN and different N-donor co-ligands. rsc.org

{[Ni(HDCPN)(4,4′-bpy)(CH₃CH₂OH)(H₂O)₂]·0.5CH₃CH₂OH}n (1)

{[Ni₃(DCPN)₂(4,4-bibp)₄(H₂O)₄]·2CH₃CH₂OH·5H₂O}n (2)

{[Cu₃(DCPN)₂(1,3-bimb)₃]·6H₂O·2DMF}n (3)

The structural analyses of these compounds revealed that the H₃DCPN ligand adopts different coordination modes and contributes to the formation of diverse network topologies. rsc.org For example, complex 1 features a 2-nodal (3,5)-connected network, while complex 2 exhibits a 2D layer, and complex 3 forms a 3D pillar-layered architecture. rsc.org These examples underscore the versatility of this type of ligand in constructing a wide range of coordination architectures.

Similarly, the related ligand 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid (H₂cppca) has been shown to form complexes with Ni(II), Co(II), Cd(II), Cu(II), and Mn(II) with structures ranging from mononuclear to three-dimensional. rsc.org Another related ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, has been used to synthesize coordination polymers with Ni(II), Mn(II), and Cd(II), which have been investigated for their photocatalytic properties. mdpi.comnih.gov

The following table summarizes the structural features of some transition metal complexes formed with ligands analogous to 5-(3,5-Dicarboxyphenyl)nicotinic acid.

Metal IonLigandCo-ligandResulting StructureReference
Ni(II)6-(3,5-dicarboxylphenyl)nicotinic acid4,4′-bipyridine2-nodal (3,5)-connected network rsc.org
Ni(II)6-(3,5-dicarboxylphenyl)nicotinic acid4,4′-bis(benzoimiazo-1-yl)biphenyl2D layer rsc.org
Cu(II)6-(3,5-dicarboxylphenyl)nicotinic acid1,3-bis(imidazol-1-ylmethyl)benzene3D pillar-layered architecture rsc.org
Ni(II)5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid-Mononuclear rsc.org
Cu(II)5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid-2D layer rsc.org
Mn(II)5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid-3D network rsc.org
Ni(II)2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole-2D layer mdpi.com
Mn(II)2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole1,10-phenanthroline (B135089)3-connected net mdpi.com

Table of Compound Names

Abbreviation/Trivial NameIUPAC Name
5-(3,5-Dicarboxyphenyl)nicotinic acid5-(3,5-Dicarboxyphenyl)pyridine-3-carboxylic acid
H₃DCPN6-(3,5-Dicarboxylphenyl)nicotinic acid
H₂cppca5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid
H₃L2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole
4,4′-bpy4,4′-Bipyridine
4,4′-bibp4,4′-Bis(benzoimidazo-1-yl)biphenyl
1,3-bimb1,3-Bis(imidazol-1-ylmethyl)benzene
1,10-phenanthroline1,10-Phenanthroline
Nicotinic acidPyridine-3-carboxylic acid
Pyridine-dicarboxylic acidPyridine-dicarboxylic acid
4,4′-(Pyridine-3,5-diyl)dibenzoic acid4,4′-(Pyridine-3,5-diyl)dibenzoic acid

Lanthanide Metal Complexes of the Compound

The coordination of 5-(3,5-Dicarboxyphenyl)nicotinic acid and its derivatives with lanthanide (Ln) metal ions has been a subject of significant research, leading to the synthesis of a variety of coordination polymers with interesting structural features. The specific lanthanide ion used, along with reaction conditions such as pH and the presence of auxiliary ligands, plays a crucial role in determining the final structure of the complex.

For instance, the use of a related ligand, 5-(2′-carboxylphenyl) nicotinic acid (H2cpna), has resulted in the formation of twelve different lanthanide coordination polymers. nih.gov These complexes, prepared under hydrothermal conditions, exhibit a remarkable range of structures from one-dimensional (1D) chains to three-dimensional (3D) frameworks. nih.gov

Examples of these diverse structures include:

3D frameworks based on dodecanuclear macrocycles: Observed in complexes with Samarium (Sm), Terbium (Tb), and Holmium (Ho). nih.gov

1D wheel-chain structures: Seen in a specific Samarium (Sm) complex. nih.gov

3D open frameworks with channels: Found in complexes with Yttrium (Y), Terbium (Tb), Dysprosium (Dy), and Holmium (Ho). nih.gov

3D frameworks built from tetranuclear and dinuclear units: Characterized in complexes with Lutetium (Lu) and Yttrium (Y). nih.gov

1D double chain structures: Demonstrated by complexes with Thulium (Tm) and Lutetium (Lu). nih.gov

Another study involving pyridine-3,5-dicarboxylic acid (H2PDC) with various lanthanide nitrates also showcased the formation of coordination polymers with dimensionalities ranging from 1D to 3D. rsc.org The structural variations in these compounds were attributed to the lanthanide contraction effect. rsc.org

The table below summarizes the structural diversity observed in lanthanide complexes with a related ligand, 5-(2′-carboxylphenyl) nicotinic acid.

Furthermore, research on lanthanide complexes with 5-(Pyrazol-1-yl)nicotinic acid has led to the synthesis of new praseodymium (Pr) and samarium (Sm) complexes. nih.gov These complexes have been characterized by single crystal X-ray and elemental analysis. nih.gov

Influence of Metal Ion Characteristics (e.g., ionic radius, electronic configuration) on Coordination Behavior

The coordination behavior of 5-(3,5-Dicarboxyphenyl)nicotinic acid and related ligands is significantly influenced by the intrinsic properties of the metal ion, particularly its ionic radius and electronic configuration. This is especially evident in the case of the lanthanide series.

The "lanthanide contraction" refers to the steady decrease in the ionic radii of the lanthanide ions as the atomic number increases. This gradual change in size has a profound impact on the coordination number and geometry of the resulting complexes, leading to the formation of different structural types across the lanthanide series. nih.govrsc.org As the ionic radius decreases, the charge density of the lanthanide ion increases, which can lead to stronger coordination bonds and changes in the coordination environment.

For example, in the study of coordination polymers with pyridine-3,5-dicarboxylic acid, the structural diversity from 3D frameworks for lighter lanthanides like Lanthanum (La), Praseodymium (Pr), and Samarium (Sm) to 2D layered networks for mid-series lanthanides like Terbium (Tb) and Holmium (Ho), and finally to 1D chains for heavier lanthanides like Erbium (Er) and Lutetium (Lu), is a direct consequence of the lanthanide contraction. rsc.org

The electronic configuration of the lanthanide ions, specifically the partially filled 4f orbitals, is responsible for their characteristic luminescence and magnetic properties. nih.govrsc.org The ligand plays a crucial role in sensitizing the luminescence of the lanthanide ion in a process known as the "antenna effect." researchgate.net The coordination environment around the lanthanide ion, dictated by the ligand, influences the efficiency of this energy transfer and the intensity of the resulting luminescence.

The table below illustrates the effect of lanthanide contraction on the dimensionality of coordination polymers formed with pyridine-3,5-dicarboxylic acid.

Solution-Phase Coordination Studies (e.g., speciation, stability constants)

While much of the research on the coordination chemistry of 5-(3,5-Dicarboxyphenyl)nicotinic acid and its analogs focuses on the synthesis and characterization of solid-state materials, understanding the behavior of these complexes in solution is also critical. Solution-phase studies provide insights into the speciation of the complexes (the different species present in solution) and their thermodynamic stability, which is quantified by stability constants.

Potentiometric titration is a common technique used to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes in solution. rspsciencehub.comresearchgate.net These studies can reveal the formation of various complex species, such as ML, ML2, and even protonated or hydroxo complexes, depending on the pH and the metal-to-ligand ratio. researchgate.netnih.gov

For example, a study on the complexation of nicotinic acid with various transition metal ions determined the proton-ligand and metal-ligand stability constants using pH-metric methods. rspsciencehub.com Another study on cobalt(II) complexes with different pyridinecarboxylic acids, including nicotinic acid, also reported the formation of CoL+ and CoL2 species and determined their stability constants. researchgate.net

Spectroscopic techniques such as UV-Vis and luminescence spectroscopy are also employed to study solution-phase coordination. nih.govresearchgate.net These methods can be used to monitor the formation of complexes and to calculate their stability constants. researchgate.net For instance, the stability constants of Eu(III) complexes with dicarboxylic acids have been determined from changes in the Eu(III) excitation spectra. researchgate.net

The stability of metal complexes in solution is influenced by factors such as the nature of the metal ion, the ligand structure, and the solvent medium. Generally, for a given ligand, the stability of the complexes follows trends related to the ionic radius and charge of the metal ion. researchgate.net

The table below presents hypothetical stability constant data for nicotinic acid with various metal ions to illustrate the type of information obtained from solution-phase studies.

Metal Organic Frameworks Mofs and Coordination Polymers Cps Incorporating 5 3,5 Dicarboxyphenyl Nicotinic Acid

Design Strategies for MOF/CP Construction Using the Compound as a Ligand

The rational design of MOFs and CPs using ligands like 5-(3,5-Dicarboxyphenyl)nicotinic acid hinges on several key strategies that leverage the ligand's inherent chemical functionalities.

Exploiting Ligand Multifunctionality : The ligand possesses three carboxyl groups and one pyridine (B92270) nitrogen atom, which can act as versatile coordination sites. nih.govumt.edu.my The semi-rigid nature of the ligand allows for the formation of stable and robust frameworks, while its multiple donor sites can generate frameworks with higher connectivity and structural complexity. nih.gov The carboxyl groups can adopt various coordination modes, including monodentate, bidentate chelate, and bridging, which directly influences the dimensionality and topology of the final architecture. mdpi.com

Use of Ancillary Ligands : A powerful strategy for tuning the final structure is the introduction of ancillary ligands, also known as co-ligands or crystallization mediators. nih.govnih.gov These are typically neutral N-donor linkers like 4,4′-bipyridine (4,4'-bpy), 1,10-phenanthroline (B135089) (phen), or 2,2′-biimidazole (H2biim). acs.orgnih.gov These co-ligands can alter the coordination environment of the metal center, satisfy its coordination requirements, and bridge metal nodes in different ways, leading to frameworks with varied dimensionalities and topologies that would not be accessible otherwise. hkmu.edu.hkrsc.org The structural outcome can be highly dependent on the type of N-donor coligand used, even under identical synthetic conditions. acs.org

Control of Reaction Conditions : Modifying reaction parameters such as temperature, solvent, and pH can lead to different structural isomers or polymorphs. researchgate.netcmu.edu The solvent system, in particular, can play a templating role, influencing the formation of specific framework structures. rsc.org For example, using a combination of polytopic nitrogen and oxygen-donor ligands with various templates like amino- or pyridine-alcohols has been systematically investigated to generate new MOFs. researchgate.netrsc.org

Synthetic Methods for MOF/CP Assembly

The self-assembly of metal ions and organic ligands into crystalline MOFs or CPs is typically achieved under specific laboratory conditions, with solvothermal and hydrothermal methods being the most prevalent.

Hydrothermal and solvothermal syntheses are the most widely employed techniques for preparing CPs from pyridinedicarboxylate-based ligands. nih.govrsc.org These methods involve heating a mixture of the metal salt, the organic ligand, and any co-ligands in a solvent (water for hydrothermal, an organic solvent like N,N-dimethylformamide (DMF) for solvothermal) within a sealed vessel, typically a Teflon-lined autoclave. nih.govumt.edu.my The reaction is carried out at temperatures ranging from 90 to 180 °C for periods of 24 to 72 hours. nih.govrsc.orgcmu.edu The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product as it forms. nih.gov

Numerous coordination polymers have been successfully synthesized using these methods with analogous ligands. For instance, three new CPs based on the isomeric ligand 6-(3,5-dicarboxylphenyl)nicotinic acid were synthesized under hydrothermal conditions with Ni(II) and Cu(II) metal salts. rsc.org Similarly, CPs derived from 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole were prepared by heating the ligand with metal salts in deionized water at 160–180 °C for 72 hours. nih.gov

Table 1: Examples of Solvothermal/Hydrothermal Synthesis Conditions for Related CPs

Resulting Compound Formula Ligand(s) Metal Salt Solvent Temp. (°C) Time (h) Citation
[Ni(HL)(H₂O)₂·1.9H₂O] H₃L¹ Ni(NO₃)₂·6H₂O Deionized Water 180 72 nih.gov
[Cd(HL)₄(H₂O)]·H₂O H₃L¹ Cd(ClO₄)₂·6H₂O Deionized Water 160 72 nih.gov
{[Ni(HDCPN)(4,4′-bpy)(C₂H₅OH)(H₂O)₂]·0.5C₂H₅OH}n H₃DCPN², 4,4'-bpy Ni(NO₃)₂·6H₂O C₂H₅OH/H₂O 120 72 rsc.org
{[Cu₃(DCPN)₂(1,3-bimb)₃]·6H₂O·2DMF}n H₃DCPN², 1,3-bimb Cu(NO₃)₂·3H₂O DMF/H₂O 120 72 rsc.org

¹H₃L = 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole ²H₃DCPN = 6-(3,5-dicarboxylphenyl)nicotinic acid ³H₂ADA = 1,3-adamantanediacetic acid

While solvothermal methods dominate the literature for this class of compounds, other synthetic techniques exist. Mechanochemical synthesis, which involves grinding solid reactants together, and diffusion synthesis, where solutions of reactants are slowly allowed to mix, are alternative "green" methods that can sometimes produce different phases than those obtained from high-temperature reactions. However, for complex multitopic ligands like 5-(3,5-Dicarboxyphenyl)nicotinic acid and its close analogues, reports utilizing mechanochemical or diffusion techniques are not as common as those describing solvothermal routes.

Structural Diversity and Topological Classification of Frameworks

The combination of a versatile multitopic ligand with various metal ions and ancillary linkers leads to remarkable structural diversity, with final products ranging from discrete molecules (0D) to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgnih.gov To simplify and classify these often complex architectures, topologists represent the metal centers (or metal clusters) as nodes and the organic ligands as linkers, resulting in an underlying net. acs.org This approach allows for the classification of frameworks into established topological types, such as sql (square lattice), hcb (honeycomb), or more complex multi-nodal nets. acs.orgnih.gov

One-dimensional coordination polymers are a common structural motif where metal centers are bridged by the organic ligand to form infinite chains. For example, a copper(II) complex synthesized with pyridine-3,5-dicarboxylic acid and an ancillary ligand resulted in a 1D chain polymer. rsc.org In another case, the related ligand 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid was shown to form 1D coordination polymers with Cu(II) cations. nih.gov

In these structures, the organic ligand typically links two metal centers, propagating the chain. nih.gov These 1D chains are not always linear and can adopt zigzag or helical conformations. nih.gov While the primary connections are 1D, these chains often self-assemble through non-covalent interactions, such as hydrogen bonding or π-π stacking, to form higher-dimensional supramolecular networks. nih.gov

Table 2: Examples of 1D Coordination Polymers with Related Ligands

Compound Formula Ligand(s) Metal Ion Key Structural Feature Citation
[Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O Pyridine-3,5-dicarboxylic acid (PDC), 3-hydroxymethylpyridine (3hmpH) Cu(II) Chain polymer rsc.org
[Mn(ADBA)(DMA)]n 4,4'-(anthracene-9,10-diyl)dibenzoic acid (H₂ADBA) Mn(II) 1D metal-organic chain (MOC) with bridged MnO₆ units nih.gov
{[Cu(μ-HL)₂]n} 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid (H₂L) Cu(II) Polymeric chains aligned parallel to the c-axis nih.gov

Two-dimensional layered networks are frequently observed when using tritopic pyridine-dicarboxylate linkers. researchgate.netrsc.org In these structures, the ligand connects three or more metal centers in a plane, extending into a 2D sheet. For instance, a Ni(II) complex with the ligand 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole assembles into a 2D layer-like framework. nih.govmdpi.com Similarly, reacting 4,4′-(pyridine-3,5-diyl)dibenzoic acid with Ni(II) and Co(II) ions produced 2D metal-organic networks. acs.orgnih.gov

The topology of these layers can vary. Common topologies include the 4-connected sql net and the 3-connected hcb (honeycomb) net. acs.orgnih.gov A nickel complex with the isomeric ligand 6-(3,5-dicarboxylphenyl)nicotinic acid was found to form a 2D network with a new {6³}{6⁵·8} topology. rsc.org These 2D layers often serve as building blocks for 3D supramolecular architectures, stacking upon one another and held together by hydrogen bonds or π-π interactions between the layers. acs.orgrsc.org

Table 3: Examples of 2D Layered Networks with Related Ligands

Compound Formula Ligand(s) Metal Ion Topology Key Structural Feature Citation
{[Co(μ₃-pdba)(phen)]·2H₂O}n 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba), phen Co(II) hcb 2D metal-organic network acs.orgnih.gov
{[Ni(μ₃-pdba)(phen)]·2H₂O}n H₂pdba, phen Ni(II) hcb 2D network with parallel interpenetrated layers acs.orgnih.gov
[Ni(HL)(H₂O)₂·1.9H₂O] 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole (H₃L) Ni(II) - 2D layer formed by linking octahedral Ni(II) centers nih.govmdpi.com
{[Ni₃(DCPN)₂(4,4-bibp)₄(H₂O)₄]·...}n 6-(3,5-dicarboxylphenyl)nicotinic acid (H₃DCPN), 4,4'-bibp Ni(II) {6³}{6⁵·8} A new 2D network rsc.org

Table of Compound Names

Compound Name Abbreviation / Formula
5-(3,5-Dicarboxyphenyl)nicotinic acid -
6-(3,5-dicarboxylphenyl)nicotinic acid H₃DCPN
4,4′-(Pyridine-3,5-diyl)dibenzoic acid H₂pdba
Pyridine-3,5-dicarboxylic acid PDC / H₂PDC
2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole H₃L
1,10-phenanthroline phen
2,2′-bipyridine bipy
4,4′-bipyridine 4,4'-bpy
2,2′-biimidazole H₂biim
N,N-dimethylformamide DMF
Cobalt Co
Nickel Ni
Copper Cu
Zinc Zn
Cadmium Cd

Three-Dimensional Porous Frameworks

The construction of three-dimensional (3D) porous frameworks using 5-(3,5-Dicarboxyphenyl)nicotinic acid as a primary organic linker would be anticipated to yield structures of significant complexity and potential functionality. The ligand's tripodal nature, with three carboxylate groups and a nitrogen atom on the pyridine ring, offers multiple coordination sites for metal ions. The spatial arrangement of these functional groups would dictate the resulting topology of the 3D framework.

The formation of porous materials is a key objective in the synthesis of MOFs. The inherent rigidity of the phenyl and pyridine rings in the ligand is expected to contribute to the formation of a stable and porous structure. The pore size and shape would be influenced by the coordination geometry of the metal centers, the length and orientation of the organic linker, and the presence of any guest molecules or solvent molecules within the pores.

Interpenetration and Non-Interpenetration Phenomena

In the context of MOFs constructed from 5-(3,5-Dicarboxyphenyl)nicotinic acid, the phenomenon of interpenetration would be a critical aspect to consider. Interpenetration refers to the growth of two or more independent frameworks within one another. This can significantly impact the porosity of the resulting material, often leading to a reduction in the accessible pore volume.

The likelihood of interpenetration is influenced by several factors, including the length of the organic linker, the coordination preferences of the metal ion, and the reaction conditions such as temperature and solvent. Given the size and multiple coordination points of 5-(3,5-Dicarboxyphenyl)nicotinic acid, there is a potential for the formation of large voids within a single framework, which could favor interpenetration to maximize space-filling.

Conversely, achieving non-interpenetrated frameworks is often desirable for applications requiring large, accessible pores, such as catalysis and gas storage. Strategies to control or prevent interpenetration include the use of bulky auxiliary ligands or the introduction of functional groups on the primary linker that sterically hinder the formation of a second, interwoven framework.

Influence of Auxiliary Ligands on Architecture

The introduction of auxiliary ligands in the synthesis of MOFs and CPs with 5-(3,5-Dicarboxyphenyl)nicotinic acid would provide a powerful tool for tuning the final architecture and properties of the material. Auxiliary ligands, which are typically smaller organic molecules with one or more coordination sites, can co-coordinate to the metal centers alongside the primary linker.

The role of auxiliary ligands is multifaceted. They can influence the coordination number and geometry of the metal ions, thereby altering the connectivity and topology of the resulting framework. For instance, a linear ditopic auxiliary ligand could bridge metal centers, leading to the formation of one-dimensional chains that are then cross-linked by the primary tripodal ligand into a 3D structure.

Furthermore, auxiliary ligands can impact the porosity and stability of the framework. By occupying potential coordination sites, they can prevent interpenetration and lead to the formation of more open structures. The chemical nature of the auxiliary ligand can also introduce specific functionalities into the framework, such as basic sites from nitrogen-containing ligands or acidic sites from additional carboxylate groups. The choice of auxiliary ligand is therefore a critical parameter in the rational design of functional MOFs.

Post-Synthetic Modification (PSM) of MOFs/CPs Containing the Compound

Post-synthetic modification (PSM) represents a strategic approach to introduce or alter the functionality of MOFs and CPs after their initial synthesis. For a framework constructed from 5-(3,5-Dicarboxyphenyl)nicotinic acid, PSM could be employed to enhance its properties or tailor it for specific applications.

One potential avenue for PSM would be to target the uncoordinated nitrogen atom of the nicotinic acid moiety. This site could be susceptible to reactions such as alkylation or metalation, thereby introducing new functional groups or catalytic sites within the pores of the MOF.

Furthermore, if the initial synthesis results in a framework with accessible metal sites, these could be targeted for PSM through the coordination of new ligands. This method, often referred to as solvent-assisted ligand exchange (SALE) or post-synthetic metalation, can be used to introduce a wide range of functionalities. The success of any PSM strategy would depend on the stability of the parent MOF and the accessibility of the target functional groups within the porous structure.

Supramolecular Chemistry and Non Covalent Assemblies of 5 3,5 Dicarboxyphenyl Nicotinic Acid

Hydrogen Bonding Networks Involving Carboxylic Acid and Pyridine (B92270) Moieties

The dominant interactions in the solid-state structure of 5-(3,5-Dicarboxyphenyl)nicotinic acid are hydrogen bonds, primarily involving the carboxylic acid and pyridine groups. The carboxylic acid groups are prone to form robust dimeric synthons through O-H···O hydrogen bonds. frontiersin.org These interactions are a common and predictable feature in the crystal structures of carboxylic acids.

Furthermore, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, readily interacting with the carboxylic acid's hydroxyl group (O-H···N). researchgate.netrsc.org This interaction is often in competition with the formation of carboxylic acid dimers, leading to a variety of possible hydrogen-bonding patterns. The relative strength and occurrence of these interactions can be influenced by factors such as the presence of co-formers or the crystallization solvent. In the molecular complex of nicotinic acid with 3,5-dinitrobenzoic acid, a short and strong N-H···O hydrogen bond is observed, indicating proton transfer. rsc.org

The interplay between these different hydrogen bonding motifs can result in the formation of chains, sheets, or more complex three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions in 5-(3,5-Dicarboxyphenyl)nicotinic Acid

DonorAcceptorType of Interaction
Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)O-H···O (Dimer)
Carboxylic Acid (-COOH)Pyridine NitrogenO-H···N
C-H (aromatic)O (carboxylic)C-H···O

π-π Stacking and Aromatic Interactions in Solid-State Assemblies

The aromatic nature of both the phenyl and pyridine rings in 5-(3,5-Dicarboxyphenyl)nicotinic acid facilitates π-π stacking interactions, which play a crucial role in stabilizing the solid-state assemblies. These interactions arise from the electrostatic attraction between the electron-rich π-clouds and the electron-poor σ-frameworks of adjacent aromatic rings.

In many crystal structures of compounds containing both phenyl and pyridyl rings, these rings arrange in parallel-displaced or T-shaped geometries to maximize attractive interactions. rsc.orgnih.gov The centroid-to-centroid distances in such stacked systems are typically in the range of 3.5 to 3.8 Å. nih.govmdpi.com The presence of electron-withdrawing carboxylic acid groups on the phenyl ring can influence the quadrupole moment of the ring, potentially strengthening these stacking interactions. Theoretical calculations using Density Functional Theory (DFT) have been employed to analyze the energetics of such interactions in similar systems. rsc.org

Cation-π and Anion-π Interactions in Supramolecular Architectures

The electron-rich faces of the aromatic rings in 5-(3,5-Dicarboxyphenyl)nicotinic acid can engage in cation-π interactions with positively charged species. proteopedia.org This type of non-covalent bond is a significant force in molecular recognition and protein-ligand binding. rsc.org The binding of cations, such as metal ions or organic cations, to the face of the phenyl or pyridine ring is a well-documented phenomenon. nih.govnih.gov The strength of this interaction can be substantial, contributing significantly to the stability of the resulting supramolecular complex. researchgate.net

Conversely, the introduction of electron-withdrawing substituents, such as the carboxylic acid groups, can create electron-deficient regions on the aromatic rings, making them susceptible to anion-π interactions. While less common than cation-π interactions, anion-π interactions with negatively charged species can also play a role in directing the assembly of supramolecular structures.

Directed Self-Assembly of Discrete Supramolecular Entities

The specific geometry and distribution of functional groups in 5-(3,5-Dicarboxyphenyl)nicotinic acid make it an excellent candidate for directed self-assembly into discrete supramolecular entities. The combination of strong, directional hydrogen bonds and weaker, less directional π-π stacking interactions can be exploited to form well-defined molecular aggregates.

For instance, the molecule's triangular disposition of hydrogen bonding sites can favor the formation of cyclic trimers or higher-order oligomers. In the presence of complementary molecules, it can form discrete co-crystals with specific stoichiometries and arrangements. Studies on nicotinic acid-conjugated peptides have shown their ability to self-assemble into complex morphologies like nanotubes, highlighting the role of the nicotinic acid moiety in directing supramolecular architecture. nih.gov Similarly, benzene-1,3,5-tricarboxamides are well-known for their ability to form ordered, self-assembled structures in solution and on surfaces. rsc.org

The assembly of coordination polymers from similar pyridine-dicarboxylic acid linkers demonstrates how the coordination geometry of metal ions can direct the formation of 1D, 2D, or 3D networks. rsc.orgrsc.orgacs.org

Co-Crystallization Studies and Supramolecular Synthons of the Compound

Co-crystallization is a powerful technique for modifying the physicochemical properties of a compound by incorporating a second molecular species (a co-former) into the crystal lattice. The success of co-crystallization relies on the formation of robust and predictable intermolecular interactions, often referred to as supramolecular synthons. frontiersin.org

For 5-(3,5-Dicarboxyphenyl)nicotinic acid, the most prominent supramolecular synthons are the carboxylic acid dimer and the acid-pyridine heterosynthon. frontiersin.org By selecting co-formers that can specifically interact with these synthons, it is possible to design and synthesize a wide range of co-crystals with tailored architectures and properties.

For example, co-crystallization with other pyridine-containing molecules can lead to the formation of extended chains or networks based on the acid-pyridine synthon. Co-crystallization with molecules that are strong hydrogen bond donors or acceptors can disrupt the typical acid-dimer formation and lead to novel hydrogen-bonding patterns. Studies on the co-crystallization of dicarboxylic acids with various antipsychotic agents have demonstrated the formation of both simple salts and more complex acid salts, depending on the stoichiometry and the specific interactions. nih.govresearchgate.net

Table 2: Common Supramolecular Synthons for 5-(3,5-Dicarboxyphenyl)nicotinic Acid in Co-crystallization

SynthonInteracting GroupsResulting Structure
Carboxylic Acid HomosynthonTwo carboxylic acid groupsDimer
Acid-Pyridine HeterosynthonCarboxylic acid and pyridineChain or discrete pair

Catalytic Applications of 5 3,5 Dicarboxyphenyl Nicotinic Acid and Its Derived Materials

Heterogeneous Catalysis Utilizing MOFs/CPs of the Compound

The assembly of 5-(3,5-dicarboxyphenyl)nicotinic acid, denoted as H3dpna, with various transition metal ions has led to the synthesis of a series of coordination polymers with diverse structural motifs, ranging from two-dimensional sheets to three-dimensional frameworks. nih.gov These materials have been successfully employed as heterogeneous catalysts, offering advantages such as ease of separation from the reaction mixture and potential for recycling.

Knoevenagel Condensation Reaction

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, has been a key area of application for MOFs and CPs derived from H3dpna. A series of seven coordination polymers, synthesized using H3dpna and various metal ions (Co(II), Zn(II), Mn(II)) and auxiliary ligands, have demonstrated effectiveness as heterogeneous catalysts for this reaction. nih.gov The condensation of benzaldehyde (B42025) with malononitrile (B47326) to produce 2-benzylidenemalononitrile was used as a model reaction to evaluate their catalytic performance.

Under optimized conditions, these coordination polymers exhibited high product yields, with some reaching up to 100%. nih.gov The study also explored the scope of the reaction with different aromatic aldehydes, revealing that the electronic nature of the substituents on the aldehyde had a discernible effect on the reaction yield.

Table 1: Catalytic Performance of H3dpna-based Coordination Polymers in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

Catalyst (Polymer)Metal IonAuxiliary LigandReaction Time (h)Yield (%)Reference
1Co(II)1,2-di(4-pyridyl)ethylene (dpey)1298 nih.gov
2Zn(II)1,10-phenanthroline (B135089) (phen)12100 nih.gov
3Co(II)2,2'-bipyridine (2,2'-bipy)1299 nih.gov
4Zn(II)2,2'-bipyridine (2,2'-bipy)1299 nih.gov
5Co(II)4,4'-bipyridine (4,4'-bipy)1296 nih.gov
6Co(II)1,4-bis(pyrid-4-yl)benzene (bpb)1298 nih.gov
7Mn(II)1,2-di(4-pyridyl)ethane (dpea)1297 nih.gov

Photocatalytic Degradation (e.g., dyes, antibiotics)

Coordination polymers derived from ligands structurally related to 5-(3,5-dicarboxyphenyl)nicotinic acid have shown significant promise as photocatalysts for the degradation of organic pollutants in water. For instance, three new coordination polymers based on the ligand 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, which shares the dicarboxyphenyl moiety, were synthesized with Ni(II), Mn(II), and Cd(II) metal centers. mdpi.comnih.gov These materials were evaluated for their ability to photocatalytically decompose the antibiotic dinitrazole (DTZ) and the dye rhodamine B (RhB).

The photocatalytic experiments revealed that the Mn(II)-based coordination polymer was particularly effective, achieving a 91.1% degradation of DTZ and a 95.0% degradation of RhB within a 45-minute timeframe. mdpi.comnih.gov The other two polymers also demonstrated considerable photocatalytic activity. The band gaps of these materials were determined to be in the range of 2.10 to 2.82 eV, indicating their semiconducting properties which are crucial for photocatalysis. mdpi.com

Table 2: Photocatalytic Degradation Efficiency of Coordination Polymers

CatalystPollutantDegradation Time (min)Degradation Efficiency (%)Reference
Ni(II)-based CPDinitrazole (DTZ)4584.2 mdpi.comnih.gov
Mn(II)-based CPDinitrazole (DTZ)4591.1 mdpi.comnih.gov
Cd(II)-based CPDinitrazole (DTZ)4575.1 mdpi.comnih.gov
Ni(II)-based CPRhodamine B (RhB)4583.7 mdpi.comnih.gov
Mn(II)-based CPRhodamine B (RhB)4595.0 mdpi.comnih.gov
Cd(II)-based CPRhodamine B (RhB)4581.1 mdpi.comnih.gov

Other Organic Transformations

While research has predominantly focused on Knoevenagel condensations and photocatalysis, the structural motifs present in MOFs derived from pyridine-carboxylate ligands suggest potential for other catalytic transformations. For example, MOFs based on pyridine-2,3-dicarboxylate have been successfully utilized as catalysts for C-H bond activation reactions. acs.org This indicates that frameworks constructed from 5-(3,5-dicarboxyphenyl)nicotinic acid could also possess the necessary active sites for such advanced organic transformations, representing a fertile ground for future research.

Homogeneous Catalysis with Discrete Metal Complexes of the Compound

The application of discrete metal complexes of 5-(3,5-dicarboxyphenyl)nicotinic acid in homogeneous catalysis is a less explored area compared to the extensive research on its coordination polymers. While homogeneous catalysis using metal complexes is a well-established field for the synthesis of fine chemicals and pharmaceuticals, specific examples utilizing this particular ligand are not widely reported in the current literature. deswater.comnih.gov The multidentate and multifunctional nature of the ligand suggests that it could form stable, soluble metal complexes with interesting catalytic properties, warranting further investigation in this domain.

Mechanism of Catalytic Action within Frameworks (e.g., Lewis acidic sites, basic sites)

The catalytic activity of MOFs and CPs derived from 5-(3,5-dicarboxyphenyl)nicotinic acid and related ligands is intrinsically linked to their structural and electronic properties. In the case of the Knoevenagel condensation, the catalytic mechanism is thought to involve both Lewis acidic and basic sites within the framework. The metal centers can act as Lewis acid sites, activating the aldehyde substrate, while the uncoordinated carboxylate oxygen atoms or the nitrogen atom of the pyridine (B92270) ring can function as basic sites to deprotonate the active methylene (B1212753) compound. nih.gov

In photocatalytic degradation, the mechanism is initiated by the absorption of light by the semiconductor-like MOF, leading to the generation of electron-hole pairs. mdpi.com The calculated band gaps of these materials are crucial in determining their photo-responsiveness. The generated electrons and holes can then react with water and oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH), which are responsible for the degradation of the organic pollutants. mdpi.com The dynamic nature of the coordination environment around the metal ions in some MOFs may also play a role in catalysis, allowing for the binding of substrates and the facilitation of the catalytic cycle.

Catalyst Stability, Reusability, and Green Chemistry Metrics in Catalysis

A significant advantage of using MOFs and CPs as heterogeneous catalysts is their potential for stability and reusability, which are key principles of green chemistry. The catalysts derived from H3dpna for the Knoevenagel condensation were subjected to recycling tests. It was found that the catalysts could be recovered by simple filtration and reused for multiple cycles without a significant loss of catalytic activity, demonstrating their robustness. nih.gov

Similarly, in the context of photocatalysis, the stability of the coordination polymers is a critical factor for their practical application. The materials based on the 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole ligand were also noted for their stability. mdpi.comnih.gov

The evaluation of the "greenness" of a catalytic process involves several metrics beyond reusability, such as atom economy, reaction mass efficiency, and the use of benign solvents. While detailed green chemistry metric analyses for catalytic systems based on 5-(3,5-dicarboxyphenyl)nicotinic acid are not extensively reported, the use of these materials as heterogeneous catalysts in solvent-based systems at moderate temperatures aligns with the broader goals of sustainable chemistry.

Advanced Research Characterization Methodologies for 5 3,5 Dicarboxyphenyl Nicotinic Acid Systems

Single-Crystal X-ray Diffraction for Precise Structural Determination of Coordination Entities

In systems using related ligands, such as pyridine-3,5-dicarboxylic acid or 5,5′-(pyridine-3,5-diyl)diisophthalic acid, SC-XRD studies have revealed the formation of diverse and complex architectures. rsc.orgossila.com For instance, the analysis of a lanthanide-based MOF using a tetracarboxylic acid ligand, H4PyDIP, allowed for the detailed characterization of a 3D framework, identifying the coordination of the carboxylate groups and the role of solvent molecules within the structure. ossila.com These analyses reveal critical structural details like bond lengths, bond angles, and the nature of the secondary building units (SBUs). For example, in a series of MOFs synthesized with 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, SC-XRD was essential to characterize the resulting 3D noninterpenetrated frameworks and 2D topologies. nih.gov This level of structural detail is paramount for understanding the material's potential for applications such as gas storage or catalysis. The challenge often lies in growing single crystals of sufficient size and quality, a prerequisite for successful SC-XRD analysis. rsc.org

Powder X-ray Diffraction for Phase Purity and Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials, serving as a primary method to confirm the phase purity and crystallinity of a bulk MOF sample. rsc.orgresearchgate.net The experimental PXRD pattern of a newly synthesized batch is routinely compared with the pattern simulated from single-crystal X-ray diffraction data. A good match between the positions and relative intensities of the diffraction peaks confirms that the bulk material consists of the desired crystalline phase and is free from crystalline impurities or amorphous content. researchgate.net

For example, in the synthesis of the well-known MOF-5, PXRD is used to confirm that the product is the intended phase and not an interpenetrated or alternative phase, which can form under slightly different reaction conditions. nih.govsci-hub.se The stability of a MOF can also be assessed by collecting PXRD patterns after exposure to different conditions, such as heat or solvents. Any change in the diffraction pattern would indicate a structural transformation or decomposition. This technique is crucial for quality control and ensuring the reproducibility of MOF synthesis. nih.gov

Table 1: Representative PXRD Peak Comparison for MOF-5
Simulated 2θ (°)Experimental 2θ (°)Phase Match
6.96.8Match
9.79.6Match
13.813.7Match
15.415.3Match

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Probing

While diffraction techniques provide information on long-range order, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, complementary method that probes the local chemical environment of specific nuclei within the MOF structure. nih.gov It is particularly valuable for characterizing materials that are not amenable to single-crystal analysis or for detecting local disorder that is averaged out in diffraction experiments.

For MOFs constructed from ligands like 5-(3,5-Dicarboxyphenyl)nicotinic acid, ¹³C and ¹⁵N ssNMR can provide detailed information. ¹³C ssNMR can distinguish between different carbon environments in the organic linker, confirming the coordination of the carboxylate groups to the metal centers through changes in chemical shifts compared to the free ligand. It can also reveal information about the symmetry of the linker in the solid state and detect the presence of different conformers. While specific ssNMR data for MOFs based on 5-(3,5-Dicarboxyphenyl)nicotinic acid are not widely reported, the principles are well-established for other MOF systems. rsc.org For instance, ssNMR can detect NMR-active metal nuclei in the SBUs, such as ²⁷Al or ⁶⁷Zn, offering direct insight into the inorganic node's local structure. nih.gov

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is fundamental for confirming the successful incorporation of the organic linker into the MOF structure and for analyzing the coordination environment of its functional groups. acs.orgrsc.org

In the context of MOFs synthesized from carboxylate-based linkers like 5-(3,5-Dicarboxyphenyl)nicotinic acid, FTIR spectroscopy is particularly sensitive to the coordination mode of the carboxylate groups. In the spectrum of the free ligand, the C=O stretching vibration of the carboxylic acid group typically appears around 1700-1725 cm⁻¹. Upon deprotonation and coordination to a metal center, this band disappears and is replaced by two new bands corresponding to the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group, typically found in the 1550-1650 cm⁻¹ and 1300-1450 cm⁻¹ regions, respectively. umt.edu.myresearchgate.net The separation (Δν) between these two frequencies can provide insight into the coordination mode (e.g., monodentate, bidentate bridging, or chelating). umt.edu.my

Raman spectroscopy offers complementary information. It is particularly useful for studying the low-frequency vibrations corresponding to metal-ligand bonds (M-O and M-N). rsc.org For pyridine-containing linkers, Raman can also probe the vibrations of the pyridine (B92270) ring, which may shift upon coordination of the nitrogen atom to a metal center. elsevierpure.comsci-hub.se

Table 2: Typical FTIR Vibrational Frequencies (cm⁻¹) for Carboxylate Linkers in MOFs
VibrationFree Ligand (H-L)Coordinated Ligand (M-L)Assignment
ν(C=O)~1710-Carboxylic Acid Carbonyl Stretch
ν_asym(COO⁻)-~1610Asymmetric Carboxylate Stretch
ν_sym(COO⁻)-~1390Symmetric Carboxylate Stretch
ν(C=N)~1600~1630Pyridine Ring Stretch

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for visualizing the morphology and size of MOF crystals. SEM provides high-resolution images of the surface of the material, revealing the crystal habit (e.g., cubic, octahedral, rod-like), size distribution, and surface features of the bulk powder. mdpi.comresearchgate.net For instance, SEM images of MOF-5 typically show well-defined cubic crystals. researchgate.net The morphology can be influenced by synthesis conditions such as temperature, solvent, and the presence of modulators.

TEM, on the other hand, provides information about the internal structure of the material at the nanoscale. It can be used to observe the pore structure, identify defects within the crystals, and confirm the uniform distribution of metal clusters. For composite materials, such as those where nanoparticles are encapsulated within a MOF, TEM is invaluable for confirming the location and size of the guest species.

Thermogravimetric Analysis (TGA) for Thermal Stability of Coordination Frameworks

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability of MOFs. The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots mass loss as a function of temperature.

A typical TGA curve for a MOF shows several distinct mass loss steps. The initial weight loss, occurring at lower temperatures (typically below 200 °C), corresponds to the removal of guest solvent molecules (e.g., water, DMF) residing within the pores. researchgate.net Following a plateau region, which indicates the thermal stability range of the activated framework, a sharp weight loss occurs at higher temperatures. This final drop signifies the decomposition of the organic linker and the collapse of the MOF structure. researchgate.net The decomposition temperature is a key indicator of the framework's robustness. For instance, TGA studies on various MOFs, such as those derived from pyridine-dicarboxylates or MOF-5, show stability up to 300-400 °C before the framework begins to decompose. researchgate.netrsc.org

Gas Sorption Analysis (e.g., N₂, CO₂ isotherms) for Porosity and Surface Area Determination in MOFs

Gas sorption analysis is the primary method for characterizing the porosity of MOFs. The technique involves measuring the amount of gas (typically N₂ at 77 K or Ar at 87 K) adsorbed by an activated (degassed) sample at various pressures. The resulting isotherm provides crucial information about the material's surface area, pore volume, and pore size distribution.

The Brunauer-Emmett-Teller (BET) surface area is calculated from the N₂ isotherm and is a key metric for porous materials. nih.gov MOFs can exhibit exceptionally high BET surface areas, often exceeding several thousand m²/g. The shape of the isotherm (classified by IUPAC) gives qualitative information about the pore structure (microporous, mesoporous, or macroporous). For microporous materials like many MOFs, a Type I isotherm is typically observed. nih.gov

Furthermore, the adsorption of other gases like carbon dioxide (CO₂), hydrogen (H₂), or methane (B114726) (CH₄) is measured to evaluate the MOF's potential for applications in gas storage and separation. nih.govresearchgate.net For example, MOFs containing open metal sites or polar functional groups on the linkers, such as the nitrogen on the pyridine ring, can show enhanced and selective CO₂ adsorption due to strong interactions with the CO₂ quadrupole. ossila.com

Table 3: Representative Gas Sorption Data for Porous MOFs
MOF MaterialBET Surface Area (m²/g)CO₂ Uptake (cm³/g at 273 K, 1 bar)Reference
Medi-MOF-147534.7 nih.gov
MOFF-52445N/A researchgate.net
Interpenetrated MOF-5N/AN/A (High H₂ uptake noted) nih.gov
Zn-PyDIP-MOFN/ASelective CO₂ adsorption noted ossila.com

UV-Vis and Luminescence Spectroscopy for Photophysical Properties

UV-Visible (UV-Vis) and luminescence spectroscopy are powerful non-destructive techniques employed to investigate the electronic structure and photophysical properties of materials. In the context of coordination complexes and MOFs containing 5-(3,5-Dicarboxyphenyl)nicotinic acid and its derivatives, these methods provide insights into ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and intraligand (π-π*) transitions.

Luminescence spectroscopy, which includes fluorescence and phosphorescence, measures the emission of light from a substance after it has absorbed light. This technique is particularly valuable for characterizing the emissive properties of coordination polymers, which can be influenced by the metal ion (especially lanthanides) and the ligand. The ligand itself, 5-(3,5-Dicarboxyphenyl)nicotinic acid, is expected to be luminescent due to its aromatic nature. When incorporated into a coordination polymer, the ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light at its characteristic wavelengths. This is a common phenomenon in lanthanide complexes, where the sharp, line-like emission bands of the lanthanide ions are observed upon excitation of the ligand. nih.govrsc.org

For example, in lanthanide complexes with pyridinedicarboxylate ligands, the excitation spectra often show broad bands corresponding to the π-π* transitions of the ligands. nih.gov The subsequent emission spectra exhibit the characteristic sharp peaks of the specific lanthanide ion, such as the 5D4 → 7FJ (J = 6, 5, 4, 3) transitions for Tb(III) and the 5D0 → 7FJ (J = 0, 1, 2, 3, 4) transitions for Eu(III). nih.gov The intensity and lifetime of this luminescence can be sensitive to the local coordination environment and the presence of guest molecules, making these materials promising for sensing applications. nih.govrsc.org

The table below summarizes typical photophysical data for related coordination complexes, illustrating the type of information obtained from UV-Vis and luminescence studies.

Complex/LigandAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Key TransitionsReference
Nicotinic Acid213, 261-π-π nih.govripublication.com
Pyridinedicarboxylate-Tb(III) Complexes225, 270490, 545, 585, 622Ligand π-π, Tb(III) 5D4 → 7FJ nih.gov
Ag(I) complex with nicotinic acid--Analysis of emission and absorption spectra compared to the free ligand. nih.gov
Lanthanide complexes with N-donor ligands--Study of luminescence properties. ripublication.com

It is important to note that the specific photophysical properties of systems based on 5-(3,5-Dicarboxyphenyl)nicotinic acid will depend on the chosen metal ion and the resulting crystal structure.

Magnetic Susceptibility Measurements for Magnetic Properties

Magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic properties of coordination polymers and MOFs. These measurements probe the response of a material to an applied magnetic field, providing information about the nature and strength of magnetic interactions between metal centers. For materials containing paramagnetic metal ions, such as transition metals or lanthanides, these interactions can lead to various magnetic phenomena, including paramagnetism, ferromagnetism, antiferromagnetism, and more complex magnetic ordering.

The magnetic properties of MOFs constructed with 5-(3,5-Dicarboxyphenyl)nicotinic acid as a linker are primarily determined by the electronic configuration of the metal ions and the pathways for magnetic exchange mediated by the ligand. The carboxylate groups and the pyridine nitrogen of the ligand can all participate in coordinating to the metal centers, creating pathways for magnetic coupling.

The temperature dependence of the magnetic susceptibility (χ) is typically measured using a SQUID (Superconducting Quantum Interference Device) magnetometer. The data is often presented as a plot of χT versus temperature (T). For a simple paramagnetic system with no magnetic interactions, the value of χT is expected to be constant as a function of temperature and is related to the spin-only magnetic moment of the metal ions.

Deviations from this constant behavior indicate the presence of magnetic exchange interactions.

Antiferromagnetic (AFM) coupling: When neighboring magnetic moments align in opposite directions, χT decreases as the temperature is lowered. This is a common type of interaction in coordination polymers.

Ferromagnetic (FM) coupling: When neighboring magnetic moments align in the same direction, χT increases as the temperature is lowered.

For instance, in a study of coordination polymers based on 5-substituted nicotinic acid, the magnetic properties of Mn(II), Sm(III), and Tb(III) complexes were investigated. rsc.org The results for the Mn(II) complex indicated weak antiferromagnetic interactions between the metal centers. rsc.org Similarly, a copper(II) MOF constructed with a related dicarboxylic acid ligand also displayed antiferromagnetic exchange phenomena. nih.gov In another example, a cobalt(II)-based MOF showed antiferromagnetic behavior, while a related compound exhibited spin-canting antiferromagnetic ordering. acs.org

The experimental data can often be fitted to theoretical models, such as the Curie-Weiss law (χ = C / (T - θ)), to extract parameters like the Curie constant (C) and the Weiss constant (θ). A negative Weiss constant is indicative of antiferromagnetic interactions, while a positive value suggests ferromagnetic interactions.

The table below presents representative magnetic data for coordination polymers with related ligands, highlighting the key parameters obtained from magnetic susceptibility measurements.

ComplexMetal IonMagnetic BehaviorKey FindingsReference
[Mn3(3,5-PDC)3(DMA)3]n·DMAMn(II)Weak AntiferromagneticAntiferromagnetic interactions between Mn(II) ions. rsc.org
[Tb2(3,5-PDC)3(DMF)2]n·DMFTb(III)ParamagneticχT value decreases with decreasing temperature, typical for Tb(III) ions. rsc.org
{[Cu2(L)2·2H2O]·4H2O}nCu(II)AntiferromagneticDisplays antiferromagnetic exchange phenomena. nih.gov
[Co4(SO4)2(in)4(DMF)2]·3DMFCo(II)AntiferromagneticShows antiferromagnetic behavior. acs.org

The magnetic properties of materials derived from 5-(3,5-Dicarboxyphenyl)nicotinic acid are highly dependent on the specific metal ion used and the resulting topology of the coordination network, which dictates the distances and angles of the exchange pathways.

Theoretical and Computational Studies of 5 3,5 Dicarboxyphenyl Nicotinic Acid and Its Assemblies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for understanding the intrinsic properties of molecules like 5-(3,5-Dicarboxyphenyl)nicotinic acid. DFT methods are used to optimize molecular geometries, predict electronic structures, and simulate vibrational spectra, offering a detailed picture of the molecule's behavior. epstem.netnih.gov

Electronic Structure: DFT calculations, often using hybrid functionals like B3LYP, can determine the electronic properties of the ligand. epstem.netumn.edu Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. frontiersin.org A smaller gap suggests that the molecule is more polarizable and more reactive. For instance, in related nicotinamide-cocrystal studies, the HOMO-LUMO gap was calculated to be around 5.1-5.6 eV, indicating significant stability. frontiersin.org The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In the case of 5-(3,5-Dicarboxyphenyl)nicotinic acid, the HOMO is expected to be localized on the electron-rich phenyl ring, while the LUMO is likely distributed over the electron-deficient pyridine (B92270) ring and the carboxylic acid groups. frontiersin.orgsid.ir

Vibrational Spectra: Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. mdpi.comnih.gov By performing frequency calculations on the optimized geometry, the vibrational modes of the molecule can be predicted. These theoretical spectra are invaluable for interpreting experimental data. nih.govnih.gov For example, the characteristic stretching vibrations of the carboxylic acid C=O groups are typically found in the 1700–1800 cm⁻¹ region. frontiersin.org The calculated frequencies, after applying a scaling factor to correct for anharmonicity and basis set limitations, generally show excellent agreement with experimental spectra. nih.govnih.gov This allows for precise assignment of the observed vibrational bands to specific atomic motions within the molecule. nih.gov

Below is a table showing typical DFT-calculated vibrational frequencies for functional groups present in the title compound, based on data from similar molecules.

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3400-3600
C-H (Aromatic)Stretching3000-3100
C=O (Carboxylic Acid)Stretching1700-1800
C=C / C=N (Aromatic Rings)Stretching1400-1600
C-O (Carboxylic Acid)Stretching1200-1300
O-H (Carboxylic Acid)Bending900-950
Data are representative and compiled from general knowledge of DFT vibrational analysis.

Molecular Dynamics Simulations of Guest-Host Interactions within MOF/CP Cavities

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of systems at the atomic level. researchgate.net For MOFs and CPs constructed from 5-(3,5-Dicarboxyphenyl)nicotinic acid, MD simulations provide crucial insights into the interactions between the framework (host) and encapsulated molecules (guests). nih.govnih.gov

These simulations model the movement of atoms over time by solving Newton's equations of motion, allowing researchers to observe phenomena that are often difficult to probe experimentally. nih.gov Key applications include understanding the flexibility of the MOF structure upon guest adsorption, a phenomenon known as "breathing," where the framework undergoes large-amplitude structural changes. nih.gov

Computational Prediction of Coordination Geometries and Ligand Binding Energies

Computational methods are instrumental in predicting how the 5-(3,5-Dicarboxyphenyl)nicotinic acid ligand will coordinate with metal ions to form MOFs and CPs. By using DFT, researchers can model various possible coordination modes and determine their relative stabilities. epstem.net The ligand possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the three carboxylate groups. This versatility can lead to the formation of diverse network architectures. rsc.org

Coordination Geometries: Theoretical calculations can predict the geometry around the metal center, such as tetrahedral, octahedral, or other coordination environments. rsc.org For instance, studies on similar ligands have shown that Ni(II) ions can adopt slightly distorted six-coordinated octahedral geometries. rsc.org By calculating the energies of different potential structures, computational models can identify the most thermodynamically favorable coordination polymer, guiding synthetic efforts toward desired topologies.

Ligand Binding Energies: The strength of the interaction between the metal ion and the ligand is quantified by the binding energy. This can be calculated as the difference between the energy of the metal-ligand complex and the sum of the energies of the isolated metal ion and ligand. nih.gov DFT methods, particularly hybrid functionals, have been shown to be reliable for calculating metal-ligand bond energies. umn.edu These calculations help in understanding the stability of the resulting MOF or CP. A higher binding energy typically correlates with a more stable framework.

The table below provides a hypothetical comparison of binding energies for different coordination sites of the ligand with a generic M²⁺ ion, as would be predicted by DFT calculations.

Coordinating Atom(s)Coordination ModePredicted Relative Binding Energy (kcal/mol)
Pyridine NMonodentate-50
Carboxylate O,O' (Nicotinic)Bidentate Chelating-85
Carboxylate O,O' (Isophthalic)Bidentate Bridging-95
Pyridine N and Nicotinic OBidentate Chelating-110
Values are illustrative, based on general principles of coordination chemistry and DFT calculations.

Modeling of Gas Adsorption and Diffusion in MOFs/CPs

Modeling is essential for predicting and understanding the performance of MOFs derived from 5-(3,5-Dicarboxyphenyl)nicotinic acid in applications like gas storage and separation. nih.gov The porous nature of these materials makes them promising candidates for adsorbing gases such as CO₂, CH₄, and H₂. nih.govcapes.gov.br

Gas Adsorption: Grand Canonical Monte Carlo (GCMC) simulations are the primary tool for modeling gas adsorption in porous materials. nih.gov In a GCMC simulation, the MOF structure is placed in a simulation box, and gas molecules are inserted, deleted, or moved based on statistical probabilities to simulate a system in equilibrium with a gas reservoir at a given pressure and temperature. This method allows for the direct calculation of adsorption isotherms, which show the amount of gas adsorbed as a function of pressure. nih.gov To account for the flexibility of the MOF framework during adsorption, GCMC is often coupled with MD simulations. nih.gov This combined approach provides a more accurate prediction of gas uptake capacities, especially for flexible MOFs that may exhibit structural transitions upon gas loading. nih.govnih.gov

Gas Diffusion: MD simulations are used to study the dynamics of gas diffusion within the MOF pores. researchgate.net By tracking the trajectories of individual gas molecules over time, the diffusion coefficient can be calculated. This parameter is crucial for applications involving gas separation, as it determines how quickly different gases can move through the material. The simulations can identify diffusion pathways and pinpoint any bottlenecks within the pore structure that may hinder gas transport. mdpi.com

Gas MoleculeMOF SystemPredicted Uptake (mmol/g) at 30 barDiffusion Coefficient (10⁻⁸ m²/s)
CO₂MOF-177~32.5~1.5
CH₄IRMOF-10~53 (wt%)~3.0
H₂MOF-5~21.1~10.0
Data compiled from literature on benchmark MOFs to illustrate typical values. nih.govcapes.gov.br

Quantum Chemical Descriptors for Reactivity and Interaction Potentials

Quantum chemical descriptors are numerical values derived from the wavefunction of a molecule that help predict its reactivity and interaction potential. researchgate.netresearchgate.net For 5-(3,5-Dicarboxyphenyl)nicotinic acid, these descriptors provide a quantitative basis for understanding its chemical behavior and its ability to form stable structures with metal ions.

Commonly used descriptors include:

HOMO and LUMO Energies: As mentioned earlier, these frontier orbital energies are fundamental. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). epstem.net

Electronegativity (χ) and Chemical Hardness (η): These are calculated from HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. epstem.net

Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization when a molecule acquires additional electronic charge. researchgate.net It is useful for predicting the electrophilic character of a species.

Fukui Functions (f(r)): This descriptor identifies the most reactive sites within a molecule. It indicates how the electron density changes at a particular point when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack, respectively. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as around the oxygen and nitrogen atoms, while blue regions (positive potential) show electron-poor areas susceptible to nucleophilic attack. researchgate.net

These descriptors are crucial for building Quantitative Structure-Activity Relationship (QSAR) models and for rationally designing ligands for specific applications, such as creating MOFs with high catalytic activity or strong binding affinity for target molecules. researchgate.net

Future Research Directions and Outlook for 5 3,5 Dicarboxyphenyl Nicotinic Acid Based Materials

Exploration of Advanced Functional Materials (e.g., energy storage, proton conductivity)

The demand for high-performance energy storage and conversion technologies has driven significant research into novel electrode and electrolyte materials. MOFs and CPs, with their high surface areas and tunable pore environments, are at the forefront of this exploration.

Energy Storage: The electrochemical properties of MOFs are heavily influenced by the choice of metal nodes and organic linkers. For instance, a bi-linker nickel MOF synthesized with pyridine-3,5-dicarboxylic acid and 1,2,4,5-benzenetetracarboxylic acid has been investigated as a component in hybrid supercapacitors. rsc.org This hybrid device demonstrated both high energy and power density, highlighting the potential of pyridyl-dicarboxylate ligands in energy storage applications. rsc.org Future research on 5-(3,5-dicarboxyphenyl)nicotinic acid-based MOFs could explore their efficacy as electrode materials in lithium-ion batteries and supercapacitors, focusing on how the additional phenyl-dicarboxylate moiety influences ion diffusion and cycling stability.

A recent study on MOFs based on the pyridine-3,5-dicarboxylate (B1229872) (PYDC) ligand with copper and cobalt has been conducted to analyze their electrochemical properties for battery-supercapacitor hybrid devices. rsc.org The unique coordination of the PYDC ligand, involving both the nitrogen atom and the oxygen atoms of the carboxylate groups, leads to the formation of extended structures crucial for energy storage. rsc.org A hybrid device using a Cu-PYDC-MOF electrode exhibited promising energy and power densities of 17 W h kg⁻¹ and 2550 W kg⁻¹, respectively. rsc.org

Proton Conductivity: The incorporation of functional sites within a MOF structure can facilitate proton transport, a key requirement for fuel cell membranes. The nitrogen atom in the pyridine (B92270) ring of 5-(3,5-dicarboxyphenyl)nicotinic acid can act as a proton acceptor, while the carboxylate groups can serve as proton donors. This inherent bifunctionality, combined with the potential for water molecules to be adsorbed within the pores, could lead to the design of efficient proton-conducting materials. Future work should focus on synthesizing MOFs with this ligand and measuring their proton conductivity under varying humidity and temperature conditions. The strategic incorporation of multiple functional sites within a single MOF system is a promising approach to enhance proton conduction for fuel cell technology. bohrium.com

Integration into Hybrid Composites and Multifunctional Systems

The integration of MOFs into other material matrices, such as polymers, to form hybrid composites can lead to materials with enhanced properties and new functionalities. These composites can overcome some of the intrinsic limitations of pristine MOFs, such as mechanical brittleness or poor processability.

Mixed-Matrix Membranes (MMMs): A significant area of future research is the incorporation of 5-(3,5-dicarboxyphenyl)nicotinic acid-based MOFs as fillers in polymer membranes for gas separation or pervaporation. The tailored pore size and chemical affinity of the MOF could enhance the selectivity and permeability of the membrane. The challenge lies in ensuring good compatibility and adhesion between the MOF particles and the polymer matrix to avoid defects.

Multifunctional Systems: The concept of mixed-ligand MOFs, where two or more different organic linkers are used in the synthesis, opens up a vast design space for multifunctional materials. rsc.orgnih.govacs.org By combining 5-(3,5-dicarboxyphenyl)nicotinic acid with other ligands possessing complementary properties (e.g., photoactive, catalytic, or magnetic), it is possible to create single-framework materials with multiple, and even cooperative, functions. bohrium.com For example, a MOF could be designed to have both catalytic activity and the ability to selectively adsorb the reaction products.

Sustainable and Scalable Synthesis of MOFs/CPs

For the widespread application of 5-(3,5-dicarboxyphenyl)nicotinic acid-based materials, the development of sustainable and scalable synthesis methods is paramount. Traditional solvothermal synthesis often relies on high temperatures and toxic organic solvents like dimethylformamide (DMF). umt.edu.my

Future research should focus on:

Green Solvents: Exploring the use of water or benign solvents in the synthesis process.

Mechanochemistry: Utilizing solvent-free or low-solvent mechanochemical methods, such as grinding or ball-milling, which can also lead to the discovery of new phases.

Flow Chemistry: Developing continuous flow synthesis methods that offer better control over reaction parameters, higher yields, and easier scalability compared to batch processes.

Microwave and Sonochemical Synthesis: Investigating the use of microwave or ultrasound irradiation to accelerate crystallization and potentially reduce energy consumption. rsc.org

Application of Machine Learning and Artificial Intelligence for Ligand and Framework Design

The vast number of possible combinations of metal nodes and organic linkers makes the experimental discovery of new MOFs a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of materials with desired properties. researchgate.nettandfonline.comnih.gov

For 5-(3,5-dicarboxyphenyl)nicotinic acid-based materials, ML can be applied to:

Predict Material Properties: By training ML models on existing databases of MOF structures and their properties, it is possible to predict the properties of hypothetical MOFs based on this ligand, such as gas uptake, selectivity, or bandgap. nih.govacs.org

Guide Synthesis: ML algorithms can help identify the optimal synthesis conditions (e.g., temperature, concentration, solvent) to obtain a desired crystal structure or topology.

Inverse Design: Generative models can be used to design new MOFs with tailored properties by exploring the vast chemical space of possible structures. acs.org

The development of curated experimental databases for MOFs will be crucial for the successful application of ML in this field. acs.org

New Frontiers in Sensing and Separation Technologies

The tunable pore size and functionalizable pore walls of MOFs make them excellent candidates for sensing and separation applications.

Sensing: Luminescent MOFs (LMOFs) are particularly promising for chemical sensing. The luminescence of a MOF can be quenched or enhanced in the presence of specific analytes. The pyridyl and phenyl groups in 5-(3,5-dicarboxyphenyl)nicotinic acid can provide a platform for luminescence. Future work could involve synthesizing lanthanide-based MOFs with this ligand to achieve highly sensitive and selective detection of small molecules, ions, or even biomolecules.

Separation: The separation of industrially relevant gas mixtures (e.g., CO₂/CH₄, CO₂/N₂) and hydrocarbon isomers is a major challenge. The design of MOFs with specific pore apertures and binding sites tailored to the size and chemical nature of the target molecules is a key research direction. The combination of pyridyl and carboxylate groups in the ligand could offer selective binding sites for polar molecules like CO₂.

Investigation of Bio-related Applications in Materials Science (e.g., biocompatible scaffolds, non-clinical imaging agents)

The inherent porosity and functionality of MOFs have opened up exciting possibilities in the biomedical field. acs.orgnih.govnih.gov While clinical applications are beyond the scope of this discussion, the exploration of these materials in a materials science context for bio-related applications is a burgeoning field.

Biocompatible Scaffolds: MOFs can be designed to be biodegradable and have low toxicity, making them potential candidates for tissue engineering scaffolds. oup.com The porous structure could support cell growth and proliferation, while the framework itself could be designed to release bioactive molecules in a controlled manner. Future research could investigate the synthesis of biocompatible MOFs from 5-(3,5-dicarboxyphenyl)nicotinic acid and biologically relevant metal ions (e.g., Zn²⁺, Fe³⁺) and evaluate their interaction with cells in vitro.

Conclusion: Summary of Contributions and Persistent Challenges

Recapitulation of Key Academic Insights and Discoveries

Research into 5-(3,5-dicarboxyphenyl)nicotinic acid and its derivatives has yielded a wealth of knowledge. The compound, a derivative of nicotinic acid (also known as niacin or vitamin B3), is valued for its role as a tritopic linker in the synthesis of coordination polymers. wikipedia.orgbelnauka.by The strategic placement of its three carboxylic acid groups and the nitrogen atom on the pyridine (B92270) ring allows for the formation of complex, multi-dimensional structures when coordinated with various metal ions. umt.edu.my

Key discoveries include the synthesis of numerous metal-organic frameworks with varying dimensionalities, from one-dimensional chains to three-dimensional frameworks. rsc.orgrsc.org The choice of metal ion, solvent, and reaction conditions has been shown to significantly influence the resulting topology and properties of the MOFs. rsc.orgnih.gov For instance, the use of different metal ions like cadmium(II), zinc(II), and lead(II) with a similar ligand, 5-(triazol-1-yl)nicotinic acid, resulted in structures with dimensionalities ranging from 0D to 3D. rsc.org

Furthermore, the incorporation of this ligand has led to the development of MOFs with interesting properties, including high thermal stability and porosity. rsc.orgrsc.org These characteristics are crucial for applications in gas storage and separation. The study of MOFs derived from the related pyridine-3,5-dicarboxylic acid has also provided insights into how the addition of templates can influence the final structure. rsc.org

Significance of 5-(3,5-Dicarboxyphenyl)nicotinic Acid as a Versatile Ligand

The significance of 5-(3,5-dicarboxyphenyl)nicotinic acid lies in its versatility as a building block for functional materials. Its rigid structure and multiple coordination sites enable the construction of robust frameworks with tunable properties. The presence of both carboxylate and pyridine functionalities allows for a variety of coordination modes, leading to a rich structural chemistry. umt.edu.my

This versatility has been exploited to create MOFs with a range of applications:

Luminescence and Sensing: MOFs derived from nicotinic acid-based ligands have shown promise as luminescent sensors. rsc.orgnih.gov For example, a zinc-based MOF demonstrated the ability to detect nitrobenzene (B124822) and function as a temperature sensor through luminescence quenching. capes.gov.br The incorporation of lanthanide ions into MOFs can also enhance their luminescent properties. nih.gov

Catalysis: The porous nature and accessible metal sites within MOFs make them suitable as heterogeneous catalysts. researchgate.netnih.gov While specific catalytic applications of MOFs from 5-(3,5-dicarboxyphenyl)nicotinic acid are still emerging, related structures have shown catalytic activity in various reactions. researchgate.net

Gas Adsorption and Separation: The high surface area and tunable pore sizes of MOFs constructed with this type of ligand are advantageous for gas storage and separation applications. researchgate.netmdpi.com Studies on similar MOFs have demonstrated their potential for adsorbing gases like hydrogen and carbon dioxide. mdpi.com

The ability to systematically modify the ligand, for instance by introducing different functional groups, further expands its potential for creating tailored materials.

Unresolved Questions and Promising Avenues for Continued Academic Research

Despite the progress made, several questions and challenges remain, opening up promising avenues for future research:

Synthesis and Scalability: While numerous MOFs have been synthesized on a laboratory scale, the development of scalable and environmentally friendly synthetic methods remains a key challenge. researchgate.net Exploring mechanochemical, sonochemical, or electrochemical methods could provide more sustainable routes. researchgate.net

Structural Prediction and Control: Predicting the final structure of a MOF based on the ligand and metal precursor is still a significant hurdle. A deeper understanding of the self-assembly process is needed to gain precise control over the resulting framework topology and properties. The dynamic nature of metal-ligand and metal-solvent interactions in some MOFs adds another layer of complexity. nih.gov

Post-Synthetic Modification: The systematic post-synthetic modification of MOFs derived from 5-(3,5-dicarboxyphenyl)nicotinic acid could unlock new functionalities. This includes techniques like introducing new metal ions or functional groups to the framework after its initial synthesis.

Exploring a Wider Range of Applications: While applications in luminescence, catalysis, and gas storage have been explored, the potential of these materials in other areas such as drug delivery, proton conductivity, and as antibacterial agents warrants further investigation. researchgate.netnih.gov For example, a bi-linker nickel MOF using pyridine-3,5-dicarboxylic acid has been explored for battery-supercapacitor hybrids. rsc.org

In-depth Mechanistic Studies: Detailed mechanistic studies of the catalytic and sensing processes within these MOFs are needed to optimize their performance. Understanding the host-guest interactions at a molecular level is crucial for designing more efficient and selective materials.

Compound Names

Abbreviation/Common Name Full Chemical Name
5-(3,5-Dicarboxyphenyl)nicotinic acid5-(3,5-Dicarboxyphenyl)nicotinic acid
NiacinNicotinic acid
Vitamin B3Nicotinic acid
Pyridine-3,5-dicarboxylic acidPyridine-3,5-dicarboxylic acid
5-(Triazol-1-yl)nicotinic acid5-(Triazol-1-yl)nicotinic acid
5-(3,5-Dimethylphenyl)nicotinic acid5-(3,5-Dimethylphenyl)nicotinic acid

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 5-(3,5-Dicarboxyphenyl)nicotinic acid, and how can purity be verified?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including Suzuki-Miyaura cross-coupling or palladium-catalyzed carboxylation. Post-synthesis, purity verification requires techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying impurities. For example, in MOF synthesis, the ligand’s purity (>95%) is critical to avoid defects in crystal structures .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Due to its potential acute toxicity (H302: harmful if swallowed) and irritant properties (H315/H319: skin/eye irritation), researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. A P95 respirator is recommended for aerosolized particles. Storage should adhere to inert atmosphere conditions (2–8°C) to prevent decomposition .

Q. How is 5-(3,5-Dicarboxyphenyl)nicotinic acid characterized for structural and functional analysis?

  • Methodological Answer : Key characterization methods include Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylic acid and pyridine moieties, X-ray crystallography for 3D structure elucidation, and thermogravimetric analysis (TGA) to assess thermal stability. For MOF applications, Brunauer-Emmett-Teller (BET) analysis is used to evaluate porosity .

Advanced Research Questions

Q. How can experimental design optimize the ligand’s role in metal-organic framework (MOF) synthesis for targeted porosity and CO2 adsorption?

  • Methodological Answer : A factorial design approach is recommended to test variables like solvent polarity (DMF vs. DMSO), metal-to-ligand ratios, and reaction temperature. For example, defect-engineered MOFs (e.g., DE-NOTT-100) require precise stoichiometric control to create unsaturated metal sites, which enhance CO2 binding. Post-synthesis, gas adsorption isotherms and X-ray diffraction (XRD) validate structural integrity .

Q. How should researchers address contradictions in catalytic performance data when using this ligand in MOFs?

  • Methodological Answer : Discrepancies in catalytic activity may arise from batch-to-batch ligand purity variations or differences in MOF activation protocols (e.g., solvent removal). To resolve this, standardize synthesis conditions and employ control experiments with commercial ligands. Statistical tools like ANOVA can identify significant variables, while spectroscopic techniques (e.g., XPS) detect unintended metal-ligand interactions .

Q. What computational methods are suitable for predicting the ligand’s electronic properties and reactivity in coordination chemistry?

  • Methodological Answer : Density functional theory (DFT) calculations can model the ligand’s electron density distribution, focusing on carboxylate and pyridine groups’ binding affinities. Software like Gaussian or ORCA simulates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Pair these with experimental cyclic voltammetry to validate computational findings .

Q. How can AI-driven tools enhance experimental design for derivative synthesis and biological activity screening?

  • Methodological Answer : AI platforms like Science Navigator or DOE software automate parameter optimization (e.g., reaction time, catalyst loading) for synthesizing derivatives. For biological screening, machine learning models (e.g., random forests) predict pharmacokinetic properties by training on datasets of structurally similar nicotinic acid derivatives. Experimental validation via enzyme inhibition assays or cell viability tests is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.